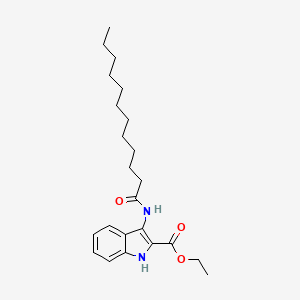![molecular formula C29H23NO2 B14188683 4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate CAS No. 909567-85-7](/img/structure/B14188683.png)
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylamino group attached to a phenyl ring, which is further connected to an ethenyl group and a prop-2-enoate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate typically involves a multi-step process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with a suitable ethenylating agent under basic conditions to form the intermediate 4-{2-[4-(Diphenylamino)phenyl]ethenyl}benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer processes, while the ethenyl and prop-2-enoate moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-[4-(Dimethylamino)phenyl]ethenyl}phenyl prop-2-enoate
- 4-{2-[4-(Diethylamino)phenyl]ethenyl}phenyl prop-2-enoate
- 4-{2-[4-(Diphenylamino)phenyl]ethenyl}benzaldehyde
Uniqueness
4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
909567-85-7 |
|---|---|
Fórmula molecular |
C29H23NO2 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C29H23NO2/c1-2-29(31)32-28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)30(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h2-22H,1H2 |
Clave InChI |
ZNZJPCNSYLZGEF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


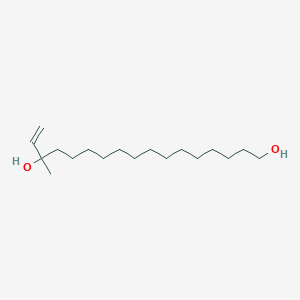
![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
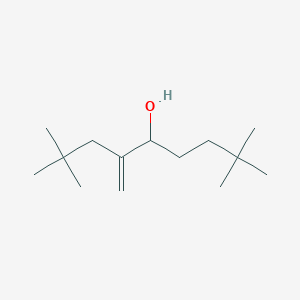

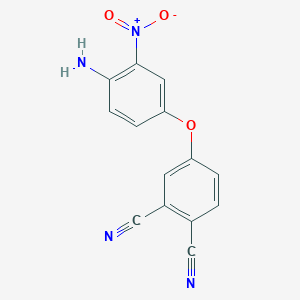

![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
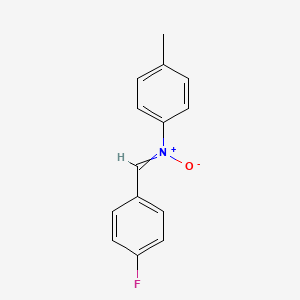
![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)
![2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-](/img/structure/B14188681.png)
